molecular formula C21H25NO4 B3997148 1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide

1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide

Cat. No.: B3997148
M. Wt: 355.4 g/mol
InChI Key: LEFZRONZVCTDLZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of methoxy groups attached to the phenyl rings and a cyclopentane ring bonded to the carboxamide group

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopentane ring, followed by the introduction of the carboxamide group and the methoxy-substituted phenyl rings. Common reagents used in these reactions include cyclopentanone, methoxybenzene derivatives, and amine sources. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-N-phenylcyclopentane-1-carboxamide: This compound lacks the methoxy group on the phenyl ring, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide: This compound has methoxy groups on both phenyl rings, potentially leading to variations in reactivity and applications.

Royal Society of Chemistry.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-17-9-7-16(8-10-17)22-20(23)21(12-4-5-13-21)15-6-11-18(25-2)19(14-15)26-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZRONZVCTDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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